Renal Antimineralocorticoid Potency: 7alpha-Thiospironolactone is Significantly Less Potent than Spironolactone
In a clinical fludrocortisone-induced mineralocorticoid challenge model in healthy subjects, 7alpha-Thio-SL demonstrated antimineralocorticoid activity only during the 2-10 hour post-dose window and was less potent than the parent drug spironolactone [1].
| Evidence Dimension | Renal Antimineralocorticoid Activity (Urinary log10 Na/K) |
|---|---|
| Target Compound Data | Relative potency: 0.26 (95% CI: 0.12–0.49) |
| Comparator Or Baseline | Spironolactone: relative potency 1.0 (reference) |
| Quantified Difference | 7alpha-Thio-SL is approximately 74% less potent than spironolactone |
| Conditions | Human subjects, fludrocortisone challenge, 2-10 hr post-dose assessment |
Why This Matters
This quantitative evidence defines 7alpha-Thio-SL's limited contribution to spironolactone's overall diuretic effect, making it a critical tool for researchers isolating MR-independent mechanisms of action.
- [1] McInnes GT, Shelton JR, Asbury MJ, Harrison IR, Clarke JM, Ramsay LE, Venning GR. Activity of sulfur-containing intermediate metabolites of spironolactone. Clin Pharmacol Ther. 1980 Mar;27(3):363-9. View Source
